Octadeca-3,6,9,12-tetraenoic acid
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Overview
Description
Octadeca-3,6,9,12-tetraenoic acid: is a polyunsaturated fatty acid with the molecular formula C18H28O2 . This compound features an 18-carbon unbranched backbone with four double bonds located at positions 3, 6, 9, and 12. It is a member of the omega-3 fatty acid family and is known for its significant biological and industrial importance .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Enzymatic Oxidation: One of the primary methods for synthesizing octadeca-3,6,9,12-tetraenoic acid involves the enzymatic oxidation of octadeca-6,9,12-trienoic acid (γ-linolenic acid) in the presence of specific enzymes.
Chemical Synthesis: Another method involves the chemical synthesis from octadecatrienoic acids through controlled oxidation and elimination reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic processes using microbial or algal sources. These processes are optimized for high yield and purity, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadeca-3,6,9,12-tetraenoic acid undergoes oxidation reactions, leading to the formation of various hydroxy and keto derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Enzymes, hydrogen peroxide, and other chemical oxidants.
Reducing Agents: Hydrogen gas in the presence of a catalyst.
Substituting Agents: Halogens, hydroxyl groups, and other nucleophiles.
Major Products:
Hydroxy and Keto Derivatives: Formed through oxidation.
Saturated Fatty Acids: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Octadeca-3,6,9,12-tetraenoic acid is used as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Cell Membrane Studies: The compound is used in studies related to cell membrane fluidity and function due to its polyunsaturated nature.
Medicine:
Anti-inflammatory Agents: Research has shown that this compound has potential anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Octadeca-3,6,9,12-tetraenoic acid exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor for the synthesis of eicosanoids, which are signaling molecules involved in inflammatory and immune responses .
Comparison with Similar Compounds
α-Linolenic Acid (C183): Another omega-3 fatty acid with three double bonds at positions 9, 12, and 15.
Stearidonic Acid (C184): Similar to octadeca-3,6,9,12-tetraenoic acid but with double bonds at positions 6, 9, 12, and 15.
Eicosapentaenoic Acid (C205): A longer-chain omega-3 fatty acid with five double bonds.
Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct biological properties and make it a valuable compound for various applications .
Properties
CAS No. |
92661-11-5 |
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Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
octadeca-3,6,9,12-tetraenoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17H2,1H3,(H,19,20) |
InChI Key |
WIGBMAOBGOCVRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC(=O)O |
Origin of Product |
United States |
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